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Compound of Interest

Compound Name: (-)-Coniine

Cat. No.: B1195747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the piperidine

alkaloid (-)-coniine, excluding its most well-known source, poison hemlock (Conium

maculatum). This document details the confirmed plant species, quantitative data on coniine

concentrations, and comprehensive experimental protocols for extraction, quantification, and

spatial analysis.

Confirmed Natural Sources of (-)-Coniine
While historically associated almost exclusively with poison hemlock, (-)-coniine and its related

alkaloids have been identified in a diverse and taxonomically unrelated group of plants. The

primary alternative sources belong to the genera Sarracenia (carnivorous pitcher plants) and

Aloe.

The Genus Sarracenia (Pitcher Plants)
The carnivorous pitcher plants of the genus Sarracenia represent a significant alternative

source of (-)-coniine. The alkaloid is believed to function as both an insect attractant and a

paralyzing agent, aiding the plant's carnivorous strategy.[1] A sensitive gas chromatography-

mass spectrometry (GC-MS) method was required to confirm its presence, indicating that the

concentrations are generally low in these species.[1][2][3][4]

Species confirmed to contain (-)-coniine include:
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Sarracenia flava (Yellow Pitcher Plant)[1][2][3]

Sarracenia alata

Sarracenia leucophylla

Sarracenia minor

Sarracenia oreophila

Sarracenia psittacina

Sarracenia purpurea

Sarracenia rubra

The Genus Aloe
Several species within the monocot genus Aloe have been identified as producers of coniine

and related alkaloids, a surprising finding given the distant taxonomic relationship to other

coniine-producing plants.[3] Unlike the low levels found in Sarracenia, some Aloe species can

contain significant quantities of the alkaloid.

Aloe viguieri has been confirmed to contain coniine.

A study of nine Aloe species native to Saudi Arabia identified four piperidine alkaloids, with

the highest concentration of coniine found in Aloe fleurentiniorum.

In vitro cultivated Aloe gariepensis and Aloe globuligemma were also found to produce

coniine.[3][4]

Clarification on Aethusa cynapium (Fool's Parsley)
Older literature often lists Aethusa cynapium as a source of coniine. However, more recent

analyses have shown that the primary toxic compound in this plant is aethusin (also known as

cynapine), a polyacetate, and that it does not contain coniine.

Quantitative Analysis Summary
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Quantitative data for (-)-coniine in sources other than poison hemlock is limited. The most

definitive data comes from the analysis of various Aloe species. Concentrations in Sarracenia

are confirmed to be low but have not been precisely quantified in the reviewed literature.

Plant Species Plant Part
Coniine
Concentration
(mg/g dry weight)

Reference

Aloe fleurentiniorum Not Specified 6.58

Aloe abhaica Not Specified Not Detected

Aloe sabaea Not Specified Not Detected

Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and spatial

analysis of (-)-coniine from plant tissues.

Protocol 1: Extraction and Isolation (Acid-Base Method)
This protocol describes a standard laboratory-scale acid-base extraction for isolating piperidine

alkaloids from plant material.

Materials:

Dried and powdered plant material

5% Sulfuric Acid (H₂SO₄)

50% Sodium Hydroxide (NaOH)

Chloroform (CHCl₃)

Anhydrous Sodium Sulfate (Na₂SO₄)

Rotary evaporator

Separatory funnel, beakers, and filtration apparatus
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Procedure:

Acid Extraction: Homogenize 10 g of dried, powdered plant material with 100 mL of 5%

sulfuric acid. Stir or shake for 4-6 hours at room temperature.

Filtration: Filter the mixture through cheesecloth or a Büchner funnel to remove solid plant

debris. Wash the residue with an additional 20 mL of 5% sulfuric acid and combine the

filtrates.

Basification: In a well-ventilated fume hood, carefully adjust the pH of the acidic extract to

~9-10 using 50% sodium hydroxide. The solution should be cooled in an ice bath during this

process to manage the exothermic reaction.

Solvent Partitioning: Transfer the alkaline solution to a separatory funnel. Perform a liquid-

liquid extraction by adding 50 mL of chloroform and shaking vigorously for 2 minutes,

ensuring to vent pressure frequently.

Phase Separation: Allow the layers to separate completely. Collect the lower organic

(chloroform) layer.

Repeat Extraction: Repeat the chloroform extraction on the aqueous layer two more times

with 50 mL portions of chloroform to maximize alkaloid recovery.

Drying: Combine the chloroform extracts and dry over anhydrous sodium sulfate for 30

minutes to remove residual water.

Concentration: Filter the dried extract and evaporate the solvent under reduced pressure

using a rotary evaporator at a temperature below 40°C. The resulting residue will be a crude

alkaloid extract containing (-)-coniine.

Reconstitution: Re-dissolve the residue in a known volume (e.g., 1-2 mL) of methanol or

chloroform for subsequent analysis.

Protocol 2: Quantification by Gas Chromatography-
Mass Spectrometry (GC-MS)
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This protocol provides typical parameters for the quantification of (-)-coniine, which is

particularly effective when using Selected Ion Monitoring (SIM) for detecting low

concentrations.

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C

MS or equivalent).

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar

column.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Parameters:

Injector Temperature: 250°C

Injection Volume: 1 µL (splitless mode)

Oven Temperature Program:

Initial temperature: 60°C, hold for 2 minutes.

Ramp 1: Increase to 150°C at 10°C/min.

Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

MS Parameters:

Ion Source Temperature: 230°C

Transfer Line Temperature: 280°C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and quantitative

accuracy.
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Target Ions for Coniine (C₈H₁₇N, MW: 127.23):

Quantifier Ion: m/z 82

Qualifier Ions: m/z 127 (Molecular Ion), m/z 98

Calibration: Prepare a calibration curve using certified (-)-coniine standards (e.g., 0.1, 0.5, 1,

5, 10 µg/mL) to quantify the concentration in the sample extracts.

Protocol 3: Spatial Localization by On-Tissue
Derivatization MALDI-MSI
This protocol allows for the visualization of (-)-coniine distribution directly in plant tissue

sections. The derivatization step is crucial as it improves the ionization and detection of the

relatively small and volatile coniine molecule.[5][6]

Materials:

Cryostat for tissue sectioning.

MALDI-compatible slides.

Automated sprayer/nebulizer (e.g., TM-Sprayer).

Derivatization Reagent: Coniferyl aldehyde (CA).

MALDI Matrix: super-DHB (9:1 mixture of 2,5-dihydroxybenzoic acid and 2-hydroxy-5-

methoxybenzoic acid).

MALDI Mass Spectrometer with imaging capabilities.

Procedure:

Sample Preparation: Flash-freeze fresh plant tissue (e.g., a cross-section of a Sarracenia

pitcher or Aloe leaf) in liquid nitrogen. Section the frozen tissue to a thickness of 10-20 µm

using a cryostat and thaw-mount onto a MALDI-compatible slide.

On-Tissue Derivatization:
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Prepare a solution of coniferyl aldehyde (e.g., 5 mg/mL in 70% methanol).

Using an automated sprayer, apply a uniform coating of the CA solution onto the tissue

section. This step converts the secondary amine of coniine into an iminium ion, which is

more readily detected.

Allow the slide to dry under a gentle stream of nitrogen or in a desiccator.

Matrix Application: Apply the MALDI matrix (e.g., super-DHB) over the derivatized tissue

section using the automated sprayer. Ensure a uniform, fine crystal layer for optimal results.

MALDI-MSI Analysis:

Acquire mass spectra across the tissue section in positive ion mode.

Set the mass range to detect the derivatized coniine product. The reaction of coniine (m/z

128.14 [M+H]⁺) with coniferyl aldehyde (MW 178.18) results in a product with a distinct

mass-to-charge ratio.

Generate ion intensity maps for the specific m/z of the derivatized coniine to visualize its

spatial distribution within the plant tissue architecture.

Relevant Biological & Signaling Pathways
Biosynthesis of (-)-Coniine
(-)-Coniine is a polyketide-derived alkaloid. Its biosynthesis does not originate from an amino

acid, as is common for many alkaloids. The pathway begins with the condensation of one

butyryl-CoA and two malonyl-CoA units, a reaction catalyzed by a polyketide synthase (PKS).

The resulting keto-acid undergoes transamination, incorporating a nitrogen atom from L-

alanine. This is followed by a non-enzymatic cyclization to form the immediate precursor, γ-

coniceine. Finally, γ-coniceine is reduced by an NADPH-dependent reductase to yield (-)-
coniine.[7]
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Caption: The polyketide biosynthetic pathway of (-)-coniine.

Mechanism of Action
(-)-Coniine exerts its neurotoxic effects by acting as a potent antagonist at nicotinic

acetylcholine receptors (nAChRs) located at the neuromuscular junction. It blocks the binding

of the neurotransmitter acetylcholine (ACh), preventing depolarization of the muscle cell

membrane. This inhibition of neuromuscular transmission leads to flaccid paralysis of skeletal

muscles. In cases of poisoning, death results from paralysis of the respiratory muscles.
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Caption: Mechanism of (-)-coniine as a nAChR antagonist.

Experimental Workflow Visualization
The following diagram outlines the logical workflow from plant material collection to the final

analysis of (-)-coniine.
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Caption: General workflow for the analysis of (-)-coniine from plant sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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